Diethyldiethoxysilane

Sol-Gel Kinetics NMR

Diethyldiethoxysilane is a difunctional organosilane enabling controlled network formation vs. fully condensing TEOS. Ideal for tailored porosity in catalyst supports, hydrophobic hybrid coatings (96° contact angle with EtTES), and ALD precursors (activation energy ~49 kcal/mol). Select for precise microstructure control.

Molecular Formula C8H20O2Si
Molecular Weight 176.33 g/mol
CAS No. 5021-93-2
Cat. No. B1585084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyldiethoxysilane
CAS5021-93-2
Molecular FormulaC8H20O2Si
Molecular Weight176.33 g/mol
Structural Identifiers
SMILESCCO[Si](CC)(CC)OCC
InChIInChI=1S/C8H20O2Si/c1-5-9-11(7-3,8-4)10-6-2/h5-8H2,1-4H3
InChIKeyZMAPKOCENOWQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyldiethoxysilane (CAS 5021-93-2): A Dialkyl Dialkoxysilane for Controlled Sol-Gel, Surface Functionalization, and CVD Applications


Diethyldiethoxysilane [CAS 5021-93-2] is a difunctional organosilane featuring two non-hydrolyzable ethyl groups and two hydrolyzable ethoxy groups attached to a central silicon atom [1]. This dialkyldialkoxysilane structure, with a molecular weight of 176.33 g/mol, density of 0.858 g/mL at 20°C, and boiling point of 157°C , endows the compound with a unique balance of organic functionality and inorganic reactivity. Unlike tetraalkoxysilanes such as tetraethyl orthosilicate (TEOS), the presence of the ethyl groups limits the degree of crosslinking upon hydrolysis, leading to chain extension or network modification rather than the formation of highly dense, fully condensed silica networks [2]. This property is critical for applications requiring controlled porosity, tailored hydrophobicity, or specific rheological characteristics in the final material.

Why Generic Silane Substitution Is Not Feasible for Diethyldiethoxysilane-Dependent Processes


Substituting diethyldiethoxysilane with a seemingly similar alkoxysilane, such as tetraethoxysilane (TEOS), ethyltriethoxysilane (EtTES), or dimethyldiethoxysilane, can fundamentally alter process outcomes due to significant differences in condensation kinetics, the degree of network connectivity, and the resulting material's organic content [1]. The two non-hydrolyzable ethyl groups in diethyldiethoxysilane impart a specific, quantifiable decrease in condensation reactivity compared to TEOS and a distinct first-shell substitution effect [2]. These differences directly impact gelation times, the fractal dimension of the resulting gel, and the hydrophobicity of the final coating. A failure to account for these differences can lead to batch-to-batch inconsistencies, premature gelation, or final products with suboptimal mechanical and surface properties. Therefore, a detailed understanding of the compound's specific quantitative performance against its closest analogs is essential for informed scientific and procurement decisions.

Quantitative Differentiation of Diethyldiethoxysilane: A Comparative Evidence Guide


Condensation Rate Coefficient Comparison: Diethyldiethoxysilane vs. TEOS and EtTES

A 1996 29Si NMR kinetic study directly compared the condensation rate coefficients of hydrolyzed intermediates from tetraethoxysilane (TEOS), ethyltriethoxysilane (EtTES), and diethyldiethoxysilane (Et2Si(OEt)2) under identical acidic conditions [1]. The study demonstrated a strong negative first-shell substitution effect, where each replacement of an ethoxy group with a non-hydrolyzable ethyl group significantly reduced the condensation reactivity. This effect is critical for designing sol-gel processes where control over gelation time and network structure is paramount.

Sol-Gel Kinetics NMR

Hydrolytic Stability Profile: Diethyldiethoxysilane's Controlled Reactivity

According to the Gelest, Inc. technical datasheet, diethyldiethoxysilane has a Hydrolytic Sensitivity rating of 7, indicating it 'reacts slowly with moisture/water' [1]. This is a crucial handling and process parameter, placing it in a moderate reactivity class compared to more labile alkoxysilanes. For example, while not a direct comparator in the same document, tetramethoxysilane (TMOS) is known to be significantly more reactive. This rating provides a standardized, quantitative baseline for assessing shelf-life, packaging requirements (e.g., packaging under nitrogen [1]), and process tolerance to ambient humidity, which can significantly impact reproducibility in coating and surface modification workflows.

Surface Treatment Stability Handling

Optimizing Surface Hydrophobicity: Composition-Dependent Contact Angle Enhancement with Diethyldiethoxysilane

A 2018 study on electrodeposited hybrid sol-gel coatings for stainless steel directly compared the performance of binary mixtures of ethyltriethoxysilane (EtTES) and diethyldiethoxysilane (DEtDES) [1]. The research found that the highest hydrophobicity, as measured by water contact angle, was not achieved with a pure EtTES coating but with a specific blend containing DEtDES. For electrodeposited coatings, the optimal composition was 70 mol% EtTES and 30 mol% DEtDES, which yielded a contact angle of 96° [1]. In contrast, coatings applied by pouring had an average contact angle of 95° [1]. This demonstrates that the inclusion of DEtDES is not merely an additive but an essential component for tuning and maximizing the surface properties of the hybrid glass.

Coatings Corrosion Protection Wettability

SiO2 CVD Precursor Performance: Activation Energy Comparison with TEOS

In the context of chemical vapor deposition (CVD) for SiO2 thin film growth, diethyldiethoxysilane (DEDEOS) was investigated as a single-molecular precursor [1]. A key finding from this study is that the activation energy for SiO2 growth by DEDEOS in the slower, steady-state growth step was measured to be 49 ± 6 kcal/mol [1]. The authors note that this activation energy is 'very similar to the activation energy of 45 kcal/mol observed for SiO2 growth by tetraethoxysilane (TEOS)' [1]. This near-equivalence suggests that while DEDEOS may offer advantages in deposition schemes like atomic layer control due to its molecular structure [1], its fundamental energetic barrier to growth is comparable to the industry-standard TEOS.

CVD Semiconductor Thin Films

Procurement-Guiding Application Scenarios for Diethyldiethoxysilane


Designing Tailored Porosity in Sol-Gel Derived Silica

Researchers and process engineers aiming to create silica networks with controlled, open porosity or low fractal dimension for applications like catalyst supports, membranes, or thermal insulators should select diethyldiethoxysilane. Its 29Si NMR-quantified reduction in condensation reactivity, due to the negative first-shell substitution effect of its two ethyl groups [1], directly leads to less dense, more linear polymer growth compared to TEOS. This provides a kinetically controllable route to influence gel microstructure beyond what is possible with pH and concentration alone.

Formulating Durable, Hydrophobic Hybrid Coatings

For corrosion protection or easy-to-clean coatings on metals and glass, diethyldiethoxysilane is a critical co-precursor. Its inclusion in hybrid sol-gel formulations, particularly with ethyltriethoxysilane (EtTES), is proven to enhance hydrophobicity, achieving a quantified water contact angle of 96° at an optimal 70:30 mol% EtTES:DEtDES ratio [2]. This specific composition provides a data-backed starting point for formulators seeking to maximize water repellency without resorting to expensive or environmentally concerning perfluorinated compounds.

Developing Atomic Layer Deposition (ALD) Processes for SiO2

Semiconductor and nanotechnology researchers exploring alternative SiO2 precursors for atomic layer deposition (ALD) or pulsed CVD should consider diethyldiethoxysilane. As a difunctional single-molecular precursor, it is proposed for schemes enabling precise atomic layer control of film thickness [3]. Critically, its activation energy for deposition (49 ± 6 kcal/mol) is comparable to the industry standard TEOS (45 kcal/mol) [3], meaning its adoption is less likely to necessitate major changes to established thermal budgets in existing deposition systems.

Functionalizing Oxide Surfaces with Durable Hydrophobic Layers

For surface scientists and analytical chemists developing sensors, chromatographic supports, or biocompatible interfaces, diethyldiethoxysilane offers a unique surface functionalization pathway. Surface science studies on TiO2(110) show it dissociates to deposit a mixture of ethyl-containing silicon species, forming stable Si-O-Ti linkages [4]. This contrasts with vinyltriethoxysilane, which leaves behind a reactive vinyl group, and provides a direct route to creating a stable, ethyl-terminated, hydrophobic monolayer with well-characterized surface chemistry.

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